4-Methylhexan-3-ol

Physical chemistry Purification Distillation

4-Methylhexan-3-ol (also referred to as 4-methyl-3-hexanol or 2-ethyl-3-pentanol) is a secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol. It is a chiral molecule existing as multiple stereoisomers, characterized by a methyl branch at the C4 position and a hydroxyl group at the C3 position.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 615-29-2
Cat. No. B013393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylhexan-3-ol
CAS615-29-2
Synonyms4-methylhexan-3-ol; 2-Ethyl-3-pentanol, 4-Methylhexan-3-ol, 3-Hexanol, 4-methyl-, 3-Methyl-4-hexanol, 4-METHYL-3-HEXANOL, NSC91500, MolPort-003-910-334, CID11991, EINECS 210-419-2, 615-29-2; 
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCC(C)C(CC)O
InChIInChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
InChIKeyNZPGYIBESMMUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylhexan-3-ol (CAS 615-29-2): Physicochemical Profile and Procurement Specifications for C7 Secondary Alcohol Selection


4-Methylhexan-3-ol (also referred to as 4-methyl-3-hexanol or 2-ethyl-3-pentanol) is a secondary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol [1]. It is a chiral molecule existing as multiple stereoisomers, characterized by a methyl branch at the C4 position and a hydroxyl group at the C3 position [2]. This compound is a colorless liquid with a characteristic alcoholic odor, exhibiting a boiling point of 152.7°C at 760 mmHg and a density of 0.816 g/cm³ [1]. Commercially, it is available at a minimum purity specification of 95% and is typically stored long-term in cool, dry conditions . Its EINECS number is 210-419-2 .

Why 4-Methylhexan-3-ol Cannot Be Simply Replaced by Other C7 Alcohol Isomers: A Procurement-Risk Analysis


The C7 alcohol isomer space includes numerous structural variants—differing in hydroxyl position (e.g., 3-methylhexan-3-ol, a tertiary alcohol), methyl branch location (e.g., 2-methylhexan-3-ol), and carbon chain length (e.g., 4-methylheptan-3-ol)—each exhibiting distinct physicochemical and biological properties. Attempting to substitute 4-methylhexan-3-ol with an ostensibly similar C7 alcohol can lead to altered volatility, safety hazards, or bioactivity loss. For instance, 3-methylhexan-3-ol, a tertiary alcohol, exhibits a significantly lower boiling point (~143°C) and higher density (0.823 g/cm³) , while 2-methylhexan-3-ol differs in flash point and refractive index . More critically, 4-methylhexan-3-ol is a known component of ant pheromones, and its stereoisomers exhibit specific biological activities [1]; replacement with a structurally mismatched isomer would abrogate this functional utility. The following sections provide quantitative evidence delineating the specific differentiation parameters.

Quantitative Differentiation Evidence for 4-Methylhexan-3-ol (CAS 615-29-2) Versus Closest Structural Analogs


Boiling Point Differentiation from C7 Tertiary Alcohol and Positional Isomer

4-Methylhexan-3-ol exhibits a boiling point of 152.7°C at 760 mmHg [1], which is substantially higher than the tertiary alcohol isomer 3-methylhexan-3-ol (143°C at 760 mmHg) and the positional isomer 2-methylhexan-3-ol (145.5°C at 760 mmHg) . This elevated boiling point reflects differences in intermolecular hydrogen bonding due to the secondary alcohol group and specific methyl branching pattern.

Physical chemistry Purification Distillation

Flash Point and Flammability Hazard Differentiation

4-Methylhexan-3-ol has a flash point of 51.6°C , which is higher than that of the positional isomer 2-methylhexan-3-ol (40.6°C) and the ketone analog 4-methylhexan-3-one (31.0°C) [1]. This places 4-methylhexan-3-ol in a less volatile flammability category, with implications for storage and transport safety classifications.

Safety Flammability Storage

Refractive Index as a Quality Control Metric for Isomer Purity

4-Methylhexan-3-ol exhibits a refractive index (n20/D) of 1.418 , which is lower than that of 3-methylhexan-3-ol (1.425) and 4-methylheptan-3-ol (1.424) . This value serves as a rapid, non-destructive check for isomer identity and purity, distinguishing 4-methylhexan-3-ol from closely related C7 alcohols.

Analytical chemistry Quality control QC/QA

Chiral Resolution and Stereoisomer-Dependent Bioactivity for Pheromone Research

4-Methylhexan-3-ol is a chiral secondary alcohol with two stereocenters, yielding four possible stereoisomers. The (3R,4S)-stereoisomer has been identified as the pheromone of the ant Tetramorium impurum [1]. In contrast, the related compound 4-methylheptan-3-ol (a C8 analog) exhibits stereoisomer-specific attraction profiles that differ from those of 4-methylhexan-3-ol, demonstrating that even chain-length homologs cannot substitute for the specific stereochemical configuration [2]. While quantitative bioactivity data (e.g., EAG responses) are not yet available in the public domain, the established enantioselectivity underscores the necessity of procuring stereochemically defined material for pheromone research applications.

Pheromone Semiochemical Enantioselective synthesis

Synthetic Yield from Ketone Reduction Using LiAlH₄

Reduction of 4-methylhexan-3-one with LiAlH₄ affords 4-methylhexan-3-ol with a reported high yield, as demonstrated in the synthesis of the racemic analog of Tetramorium impurum ant pheromone [1]. While a direct quantitative yield comparison with the reduction of 2-methylhexan-3-one or 4-methylhexan-2-one is not available in the same study, the literature confirms that LiAlH₄ reduction of sterically hindered ketones generally proceeds with good efficiency, and this specific transformation is a validated route to the target alcohol.

Organic synthesis Process chemistry Yield optimization

High-Confidence Application Scenarios for 4-Methylhexan-3-ol (CAS 615-29-2) Derived from Quantitative Evidence


Enantioselective Synthesis of Ant Pheromone (3R,4S)-4-Methyl-3-hexanol

4-Methylhexan-3-ol serves as the core scaffold for the pheromone of the ant Tetramorium impurum. The (3R,4S)-stereoisomer is the bioactive component [1]. Procurement of the racemate or the specifically resolved stereoisomer is essential for behavioral assays and for the development of species-specific attractants or repellents. Substitution with 3-methylhexan-3-ol (a tertiary alcohol) or 2-methylhexan-3-ol (a positional isomer) would be biologically inactive due to altered stereochemistry and hydroxyl positioning [2].

Physical Property-Based Purification and Quality Control Workflows

The distinct boiling point (152.7°C) and refractive index (1.418) of 4-methylhexan-3-ol provide critical benchmarks for purification by fractional distillation and for rapid identity verification via refractometry [1][2]. Compared to 3-methylhexan-3-ol (BP ~143°C, n20/D 1.425), these values enable confident discrimination and purity assessment in synthetic or isolation protocols .

Flammability-Sensitive Laboratory and Pilot Plant Operations

With a flash point of 51.6°C, 4-methylhexan-3-ol presents a lower flammability hazard than its isomer 2-methylhexan-3-ol (FP 40.6°C) or the ketone precursor 4-methylhexan-3-one (FP 31.0°C) [1][2]. This differential safety profile makes it a preferable choice for reactions or formulations conducted at elevated temperatures or in facilities with less stringent ventilation and fire suppression infrastructure.

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